N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[b]thiophene group (a fused ring system consisting of a benzene ring and a thiophene ring), and a pyrrolidinylsulfonyl group (a pyrrolidine ring attached to a sulfonyl group). These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzo[b]thiophene group would contribute to the planarity of the molecule, while the pyrrolidinylsulfonyl group could introduce some steric hindrance .Scientific Research Applications
Organic Semiconductors
This compound, with its benzo[b]thieno[2,3-d]thiophene (BTT) core structure, can be used in the development of organic semiconductors . These semiconductors can be solution-processed, which makes them suitable for use in organic thin film transistors (OTFTs) .
Thin Film Transistor Performance
The compound’s unique structure and properties make it a good candidate for enhancing the performance of p-type thin film transistors . It can improve hole mobility and current on/off ratio, which are crucial for the performance of these devices .
Light-Emitting Diodes
The compound can be used in the development of near-infrared (NIR) polymer light-emitting diodes (PLEDs) . Its unique structure allows it to control emitting dipole orientations, which can enhance the efficiency of these devices .
Antimicrobial Applications
Some derivatives of this compound have shown promising antimicrobial potential . This opens up possibilities for its use in the development of new antimicrobial agents .
Synthesis of New Heterocyclic Systems
The compound can be used in the synthesis of new heterocyclic systems . For example, it can be used to create 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], a new heterocyclic system .
Development of Novel Organic Materials
The compound’s unique structure makes it suitable for the development of novel organic materials . These materials can have a wide range of applications, from electronics to pharmaceuticals .
Mechanism of Action
Future Directions
The potential applications of this compound would depend on its biological activity. It could potentially be developed into a pharmaceutical if it shows promising activity against a relevant biological target. Further studies would be needed to determine its activity, toxicity, and pharmacokinetics .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c24-19(18-14-28-20-6-2-1-5-17(18)20)13-22-21(25)15-7-9-16(10-8-15)29(26,27)23-11-3-4-12-23/h1-2,5-10,14,19,24H,3-4,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHIYLFLQQZPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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